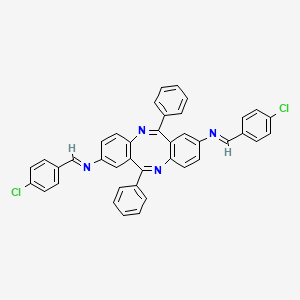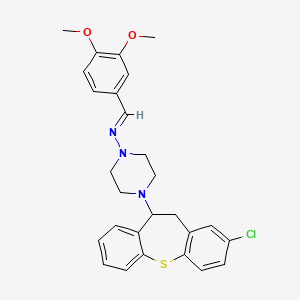
2-Chloro-10-(4-(3,4-dimethoxybenzylideneamino)piperazino)-10,11-dihydrodibenzo(b,f)thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-(4-(3,4-dimethoxybenzylideneamino)piperazino)-10,11-dihydrodibenzo(b,f)thiepin is a complex organic compound that belongs to the class of dibenzothiepins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(4-(3,4-dimethoxybenzylideneamino)piperazino)-10,11-dihydrodibenzo(b,f)thiepin typically involves multiple steps:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the piperazine moiety: This step involves the reaction of the dibenzothiepin core with piperazine under suitable conditions.
Attachment of the 3,4-dimethoxybenzylideneamino group: This can be done through a condensation reaction between the piperazine derivative and 3,4-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-10-(4-(3,4-dimethoxybenzylideneamino)piperazino)-10,11-dihydrodibenzo(b,f)thiepin: shares structural similarities with other dibenzothiepins and piperazine derivatives.
Other dibenzothiepins: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds with the piperazine moiety attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
86758-93-2 |
|---|---|
Molecular Formula |
C27H28ClN3O2S |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
(E)-N-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C27H28ClN3O2S/c1-32-24-9-7-19(15-25(24)33-2)18-29-31-13-11-30(12-14-31)23-17-20-16-21(28)8-10-26(20)34-27-6-4-3-5-22(23)27/h3-10,15-16,18,23H,11-14,17H2,1-2H3/b29-18+ |
InChI Key |
KUMGSEGYOUFGRN-RDRPBHBLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3CC4=C(C=CC(=C4)Cl)SC5=CC=CC=C35)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


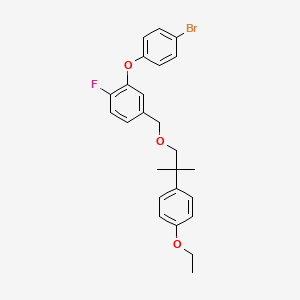
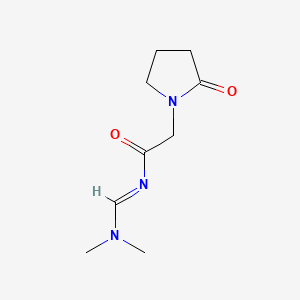
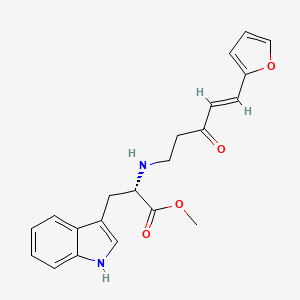
![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
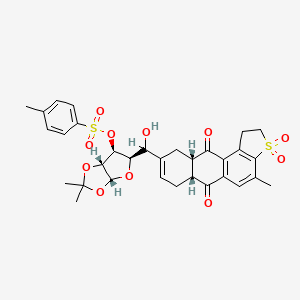
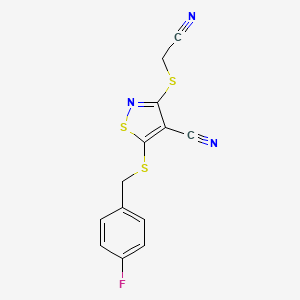

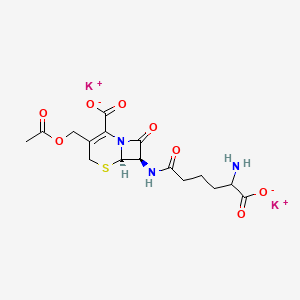

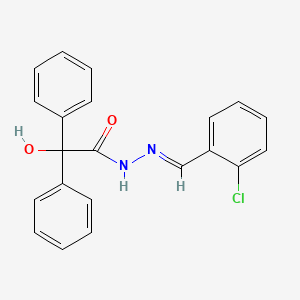

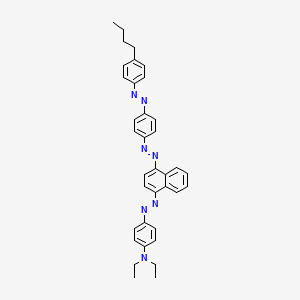
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
